molecular formula C19H18BrN5O4 B14094408 methyl 2-(3-(4-bromobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

methyl 2-(3-(4-bromobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No.: B14094408
M. Wt: 460.3 g/mol
InChI Key: NGJJSXONQFBWEJ-UHFFFAOYSA-N
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Description

Methyl 2-{3-[(4-bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethyl-imidazo-purinyl core, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[(4-bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate typically involves multiple steps, starting with the preparation of the core imidazo[1,2-g]purine structureCommon reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(4-bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-{3-[(4-bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{3-[(4-bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the imidazo[1,2-g]purine core can interact with nucleic acids or proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-[(4-bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate is unique due to its complex structure, which combines multiple functional groups and a heterocyclic core.

Properties

Molecular Formula

C19H18BrN5O4

Molecular Weight

460.3 g/mol

IUPAC Name

methyl 2-[2-[(4-bromophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate

InChI

InChI=1S/C19H18BrN5O4/c1-11-8-24-15-16(21-18(24)23(11)10-14(26)29-3)22(2)19(28)25(17(15)27)9-12-4-6-13(20)7-5-12/h4-8H,9-10H2,1-3H3

InChI Key

NGJJSXONQFBWEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C

Origin of Product

United States

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